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Compound of Interest

Compound Name: Methoxymethanesulfonyl chloride

Cat. No.: B12515954 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the spectroscopic characterization of

methoxymethanesulfonyl chloride (CH₃OCH₂SO₂Cl). A comprehensive search for direct

experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this

specific compound has revealed a significant lack of publicly available information. This

suggests that the compound may be novel, not extensively studied, or that its characterization

data has not been disseminated in common scientific databases.

Therefore, this document provides a detailed theoretical prediction of the expected NMR and

IR spectra of methoxymethanesulfonyl chloride based on established principles of

spectroscopy and the known spectral data of analogous compounds. Furthermore, it outlines

generalized, yet detailed, experimental protocols for acquiring and interpreting such data,

which can be applied to this and other novel chemical entities.

Theoretical Spectroscopic Data
The structure of methoxymethanesulfonyl chloride contains a methoxy group (CH₃O-), a

methylene group (-CH₂-), and a sulfonyl chloride group (-SO₂Cl). The expected spectroscopic

signals are derived from the magnetic and vibrational properties of the nuclei and bonds within

these functional groups.
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Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two distinct signals corresponding to the two

types of non-equivalent protons.

Predicted ¹H NMR Data

Assignment Predicted Chemical Shift (δ, ppm)

Methoxymethyl protons (-OCH₂SO₂Cl) 4.5 - 5.0

Methoxy protons (CH₃O-) 3.5 - 4.0

Note: The chemical shifts are predicted based on the expected deshielding effects of the

adjacent electronegative oxygen and sulfonyl chloride groups. The exact values may vary

depending on the solvent used.

Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is anticipated to display two signals corresponding to the two

carbon atoms in the molecule.

Predicted ¹³C NMR Data

Assignment Predicted Chemical Shift (δ, ppm)

Methoxymethyl carbon (-OCH₂SO₂Cl) 70 - 80

Methoxy carbon (CH₃O-) 55 - 65

Note: The predicted chemical shifts are based on the expected electron-withdrawing effects of

the attached functional groups.

Predicted IR Spectral Data
The infrared spectrum will be characterized by absorption bands corresponding to the

vibrational modes of the various functional groups present in the molecule.
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Predicted IR Data

Assignment Predicted Frequency (cm⁻¹)

Asymmetric S=O stretch 1370 - 1400

Symmetric S=O stretch 1170 - 1190

C-O-C stretch 1050 - 1150

S-Cl stretch 600 - 700

C-H stretch (methoxy & methylene) 2850 - 3000

Note: The strong absorptions of the sulfonyl chloride group are expected to be the most

prominent features of the IR spectrum.

Experimental Protocols
The following are detailed methodologies for the acquisition and analysis of NMR and IR

spectra, which can be employed for the characterization of methoxymethanesulfonyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Sample of methoxymethanesulfonyl chloride

Procedure:
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Sample Preparation:

Dissolve approximately 5-10 mg of methoxymethanesulfonyl chloride in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Add a small amount of TMS (0.03% v/v) to serve as an internal reference (δ = 0.00 ppm).

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

Instrument Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using standard single-pulse experiments. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., power-

gated decoupling). A larger number of scans will be required (e.g., 1024 or more) due to

the lower natural abundance of the ¹³C isotope.

Data Processing and Interpretation:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the

different types of protons.

Analyze the chemical shifts and coupling patterns (if any) to assign the signals to the

specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film

analysis

Sample of methoxymethanesulfonyl chloride

Procedure:

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of the liquid methoxymethanesulfonyl chloride directly onto the ATR

crystal.

If the sample is a solid, place a small amount onto the crystal and apply pressure using

the anvil to ensure good contact.

Sample Preparation (Thin-Film Method):

Place a drop of the liquid sample between two salt plates.

Gently press the plates together to form a thin, uniform film.

Data Acquisition:

Place the ATR accessory or the salt plates into the sample compartment of the FTIR

spectrometer.

Collect a background spectrum of the empty instrument (or clean ATR crystal/salt plates).
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing and Interpretation:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands in the spectrum.

Correlate the observed absorption frequencies with known vibrational modes of functional

groups to confirm the presence of the sulfonyl chloride, ether, and alkyl moieties.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methoxymethanesulfonyl
Chloride: A Theoretical and Practical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12515954#spectroscopic-data-nmr-ir-of-
methoxymethanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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